N-(benzo[d]thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-(benzo[d]thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with diverse functional groups. Its structure integrates a benzo[d]thiazole moiety (a sulfur- and nitrogen-containing aromatic system), a tetrahydrothiophene-1,1-dioxide group (a sulfone-containing saturated ring), a furan-2-yl substituent (oxygen-containing heterocycle), and a methyl group.
The compound’s complexity arises from its polycyclic framework, which confers unique electronic and steric properties. For instance, the sulfone group in the tetrahydrothiophene ring enhances polarity and solubility, while the benzo[d]thiazole and furan moieties contribute to π-π stacking and hydrogen-bonding interactions, respectively.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O4S2/c1-13-20-15(22(29)26-23-25-16-5-2-3-7-19(16)33-23)11-17(18-6-4-9-32-18)24-21(20)28(27-13)14-8-10-34(30,31)12-14/h2-7,9,11,14H,8,10,12H2,1H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNLDSSCBORCIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=NC5=CC=CC=C5S4)C6CCS(=O)(=O)C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that has drawn attention due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features multiple functional groups that contribute to its biological activity, including a benzothiazole moiety known for its diverse pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that compounds containing the benzothiazole structure exhibit significant anticancer properties. For instance, benzothiazole derivatives have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. Specifically, compounds similar to N-(benzo[d]thiazol-2-yl)-... have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. In vitro studies have shown that derivatives of this compound can decrease the production of pro-inflammatory cytokines such as IL-1β and TNF-α .
| Compound | COX Inhibition (%) | Analgesic Activity (%) | Anti-inflammatory Activity (%) |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-... | 90% (COX-2) | 42% | 68% |
| Sodium Diclofenac | - | 100% | 100% |
Antimicrobial Activity
The antimicrobial potential of compounds with similar structures has been explored, revealing activity against various pathogens. The presence of the benzothiazole ring is often linked to enhanced antibacterial and antifungal properties. For example, studies have shown that certain benzothiazole derivatives exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
The biological activity of N-(benzo[d]thiazol-2-yl)-... can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammation and cancer progression.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through mitochondrial pathways.
- Cytokine Modulation : It reduces the levels of pro-inflammatory cytokines, thereby mitigating inflammation.
Study 1: Anticancer Efficacy
A study conducted on a series of pyrazolo[3,4-b]pyridine derivatives demonstrated that modifications to the benzothiazole moiety significantly enhanced anticancer activity against breast cancer cell lines. The study highlighted the importance of structural features in determining biological efficacy .
Study 2: Anti-inflammatory Effects
In a comparative study assessing various benzothiazole derivatives for their anti-inflammatory activities, N-(benzo[d]thiazol-2-yl)-... was found to exhibit superior inhibition of COX enzymes compared to standard anti-inflammatory drugs like ibuprofen and diclofenac .
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of this compound suggests multiple applications in treating various diseases:
- Anticancer Activity : Studies indicate that compounds containing the benzo[d]thiazole moiety exhibit anticancer properties. The structural components of N-(benzo[d]thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide may enhance its efficacy against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Effects : The presence of furan and thiazole rings in the structure suggests potential antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi .
Case Studies
Several studies highlight the applications and effectiveness of this compound:
Case Study 1: Anticancer Research
A recent study investigated the anticancer properties of derivatives similar to this compound. The results demonstrated significant cytotoxic effects on hypoxic cancer cells, indicating potential as a targeted therapy for tumors with low oxygen levels .
Case Study 2: Antimicrobial Activity
Another research focused on synthesizing derivatives of benzo[d]thiazole and assessing their antimicrobial efficacy. The findings revealed that certain derivatives exhibited strong activity against pathogenic fungi and bacteria, suggesting that compounds like this compound could serve as lead compounds for developing new antimicrobial agents .
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group at position 4 of the pyrazolo[3,4-b]pyridine core is susceptible to hydrolysis under acidic or basic conditions. For example:
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Acidic Hydrolysis : Reaction with concentrated HCl at elevated temperatures (80–100°C) may cleave the amide bond, yielding the corresponding carboxylic acid and benzo[d]thiazol-2-amine.
-
Basic Hydrolysis : Treatment with NaOH or KOH in aqueous ethanol can produce the carboxylate salt.
Key Conditions :
| Reaction Type | Reagents | Temperature | Outcome |
|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.) | 80–100°C | Carboxylic acid + Amine |
| Basic Hydrolysis | NaOH/EtOH | Reflux | Carboxylate salt |
Electrophilic Substitution at Heteroaromatic Rings
The benzo[d]thiazole and furan rings participate in electrophilic substitution reactions:
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Nitration : Nitration of the furan ring using HNO₃/H₂SO₄ introduces nitro groups at the 5-position, though regioselectivity depends on reaction conditions .
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Halogenation : Bromination (Br₂/FeBr₃) or chlorination (Cl₂/FeCl₃) targets electron-rich positions on the benzo[d]thiazole ring .
Example Reaction :
Oxidation and Reduction of Functional Groups
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Sulfone Stability : The tetrahydrothiophene-1,1-dioxide group is resistant to further oxidation due to its fully oxidized state.
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Pyrazolo Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazolo[3,4-b]pyridine core to dihydro derivatives, altering its electronic properties .
Conditions for Reduction :
| Substrate | Catalyst | Solvent | Product |
|---|---|---|---|
| Pyrazolo core | Pd-C (10%) | MeOH/THF | Dihydro-pyrazolo[3,4-b]pyridine |
Multicomponent Reactions (MCRs)
The compound’s synthesis likely involves MCRs, as seen in structurally related pyrazolo[3,4-b]pyridines . For instance:
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Knoevenagel Condensation : Reaction of 5-aminopyrazole with aldehydes (e.g., 4-nitrobenzaldehyde) and embelin derivatives forms dihydro-1H-pyrazolo[1,3-b]pyridines .
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Cyclocondensation : Ethylenediamine diacetate (EDDA) catalyzes the formation of fused heterocycles under mild conditions .
Representative MCR Pathway :
Nucleophilic Aromatic Substitution
The electron-deficient pyrazolo[3,4-b]pyridine core may undergo nucleophilic substitution at position 6 (adjacent to the furan group) under strongly basic conditions. For example:
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Methoxy Substitution : Reaction with NaOMe in DMF replaces leaving groups (e.g., halides) with methoxy groups.
Functional Group Interconversion
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Amide to Ester : Treatment with SOCl₂ followed by alcohol converts the carboxamide to an ester.
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Thioamide Formation : Reaction with Lawesson’s reagent replaces the carbonyl oxygen with sulfur .
Reaction Table :
| Starting Material | Reagent | Product |
|---|---|---|
| Carboxamide | SOCl₂/ROH | Ester |
| Carboxamide | Lawesson’s Reagent | Thioamide |
Metal-Catalyzed Cross-Coupling
The furan and benzo[d]thiazole rings may engage in Suzuki-Miyaura or Ullmann couplings, enabling aryl-aryl bond formation:
Example :
Photochemical Reactions
The furan moiety undergoes [4+2] cycloaddition under UV light, forming oxabicyclo adducts .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, it is compared below with structurally related pyrazolo[3,4-b]pyridine derivatives and other heterocyclic analogs.
Table 1: Structural and Functional Comparison
Key Findings
Structural Diversity and Bioactivity: The target compound exhibits greater structural complexity compared to 1005612-70-3, which lacks sulfone and benzo[d]thiazole groups. This complexity likely enhances its binding specificity to biological targets, as seen in similar sulfone-containing kinase inhibitors.
NMR Profiling Insights :
- In , NMR data for compounds 1 and 7 (analogs of Rapa) revealed that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. By analogy, the sulfone and benzo[d]thiazole groups in the target compound would likely perturb chemical shifts in similar regions, altering electronic environments critical for intermolecular interactions.
However, this may reduce membrane permeability, a trade-off common in sulfone-containing drugs. The methyl group at position 3 in both compounds may sterically shield the pyrazole ring, affecting metabolic stability.
Q & A
Q. How to address discrepancies in reported synthetic yields?
- Troubleshooting :
- Purification : Use flash chromatography (e.g., ’s ethyl acetate/hexane gradients) vs. recrystallization ().
- Moisture Sensitivity : Conduct reactions under N₂ for hygroscopic intermediates (e.g., tetrahydrothiophene-dioxide, ).
- Catalyst Purity : Screen alternative catalysts (e.g., ZnCl₂ in vs. K₂CO₃ in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
